2,4,5-Trifluorobenzimidamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or uses in scientific research or industry.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Intermediate Applications
2,4,5-Trifluorobenzimidamide serves as a valuable synthetic intermediate in various chemical reactions, highlighting its importance in pharmaceutical industry and material science applications. A notable study demonstrates the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, an important derivative, via sequential Grignard exchange and carboxylation reactions using microreactors. This process underscores the utility of 2,4,5-trifluorobenzimidamide derivatives in facilitating efficient gas–liquid reactions under atmospheric pressure to yield high-purity products (Deng et al., 2015). Additionally, the continuous kilogram-scale process for synthesizing 2,4,5-trifluorobromobenzene via Gattermann reaction in microreactors showcases the scalability of reactions involving this compound, pointing to its significant role in industrial applications (Deng et al., 2017).
Catalytic and Biological Applications
Research into the catalytic and biological applications of 2,4,5-trifluorobenzimidamide derivatives illustrates the compound's versatility. For instance, scandium trifluoromethanesulfonate, related to 2,4,5-trifluorobenzimidamide chemistry, has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This catalytic activity is crucial for selective macrolactonization of omega-hydroxy carboxylic acids, highlighting the potential of 2,4,5-trifluorobenzimidamide derivatives in synthesizing complex organic molecules (Ishihara et al., 1996). Furthermore, the synthesis and antiproliferative activity of new fluorinated Schiff bases derived from 1,2,4-triazoles, starting from materials related to 2,4,5-trifluorobenzimidamide, exemplify the compound's relevance in developing potential anticancer agents (Kumar et al., 2013).
Environmental and Safety Considerations
Studies also focus on the environmental impact and safety of 2,4,5-trifluorobenzimidamide and its derivatives. For instance, the serum 2,3,7,8-tetrachlorodibenzo-p-dioxin levels of New Zealand pesticide applicators, who were exposed to 2,4,5-T (a related compound), were examined to understand the potential health risks associated with prolonged use. This research is critical for evaluating the safety of chemicals within the same family as 2,4,5-trifluorobenzimidamide and ensuring safe handling and application standards (Smith et al., 1992).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves a discussion of the potential future research directions involving the compound. It could include potential applications, modifications, or areas of study that could be pursued.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2,4,5-trifluorobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCBKPKCDTSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287903 |
Source
|
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzimidamide | |
CAS RN |
764648-43-3 |
Source
|
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764648-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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